![molecular formula C10H15ClN2O3S2 B2409991 2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide CAS No. 2411314-35-5](/img/structure/B2409991.png)
2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide
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Overview
Description
2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide is a synthetic organic compound that features a thiophene ring, a sulfonamide group, and a chloro-substituted amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Sulfonamide Formation: The thiophene ring is then functionalized with a sulfonamide group using sulfonyl chlorides in the presence of a base such as pyridine.
Amide Formation: The final step involves the reaction of the sulfonamide with 2-chloro-N-methylpropanamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted amides or thiols.
Scientific Research Applications
2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used as nonsteroidal anti-inflammatory drugs and local anesthetics, respectively.
Sulfonamides: Compounds such as sulfamethoxazole and sulfasalazine are well-known sulfonamide antibiotics.
Uniqueness
2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a chloro-substituted amide. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that other similar compounds may not .
Properties
IUPAC Name |
2-chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S2/c1-8(11)10(14)12-5-6-13(2)18(15,16)9-4-3-7-17-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGPHNPNONDMHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN(C)S(=O)(=O)C1=CC=CS1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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